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molecular formula C18H25NO2 B8107474 Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate

Tert-butyl 2-(1-benzylpiperidin-4-ylidene)acetate

Cat. No. B8107474
M. Wt: 287.4 g/mol
InChI Key: LPCKFQWJGXTXGD-UHFFFAOYSA-N
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Patent
US06265434B1

Procedure details

To a solution of 1.68 g of t-butyl diethylphosphonoacetate in 5 mL of THF was added 400 mg of sodium hydride (60% dispersion in mineral oil) at 0° C. The reaction was warmed to rt and stirred at rt for 20 min. To the resulting solution was added a solution of 1.05 g of 1-benzyl-4-piperidone in 5 mL of THF. The solution was refluxed for 3 h and cooled to rt. After quenching with aqueous NH4Cl, the aqueous phase was extracted with EtOAc (3×). The combined organic phases were dried over MgSO4 and concentrated to give 1.05 g of the title compound as a oil, which was used for the next step without further purification.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])(OCC)=O)C.[H-].[Na+].[CH2:19]([N:26]1[CH2:31][CH2:30][C:29](=O)[CH2:28][CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C1COCC1>[CH2:19]([N:26]1[CH2:31][CH2:30][C:29](=[CH:9][C:10]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:11])[CH2:28][CH2:27]1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OC(C)(C)C
Name
Quantity
400 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
After quenching with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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